molecular formula C16H11BrN4O3S2 B2621931 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392302-86-2

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2621931
CAS No.: 392302-86-2
M. Wt: 451.31
InChI Key: PRPQALUISHLODP-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through nucleophilic substitution reactions using 4-bromobenzyl halides and thiadiazole intermediates.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors by binding to their active sites. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

    N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its biological activity and reactivity.

    N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Contains a methyl group instead of bromine, which may result in different pharmacological properties.

    N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide: Fluorine substitution can enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S2/c17-12-6-4-10(5-7-12)9-25-16-20-19-15(26-16)18-14(22)11-2-1-3-13(8-11)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPQALUISHLODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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